molecular formula C15H15FO2 B1422135 4-(4-Ethoxy-2-methylphenyl)-3-fluorophenol CAS No. 1261998-20-2

4-(4-Ethoxy-2-methylphenyl)-3-fluorophenol

Cat. No. B1422135
CAS RN: 1261998-20-2
M. Wt: 246.28 g/mol
InChI Key: IHEWVZZGMJNCIQ-UHFFFAOYSA-N
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Description

The compound “4-Ethoxy-2-methylphenylboronic acid” has a molecular formula of C9H13BO3 and a molecular weight of 180.01 . Another related compound is “(4-ethoxy-2-methylphenyl)methanol” with a CAS Number: 1254062-61-7 .


Molecular Structure Analysis

The compound “4-Ethoxy-2-methylphenyl sulfamate” has a molecular formula of C9H13NO4S and a molecular weight of 231.27 g/mol .


Physical And Chemical Properties Analysis

The compound “4-Ethoxy-2-methylphenylboronic acid” has a melting point of 163-168 °C (lit.) and a boiling point of 338.3±52.0 °C (Predicted). It has a density of 1.11±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Anaerobic Transformation and Phenol Degradation

A study by Genthner, Townsend, and Chapman (1989) investigated the transformation of phenol to benzoate by an anaerobic consortium. They used isomeric fluorophenols as analogues to understand this process, finding that the transformation of certain fluorophenols led to the accumulation of fluorobenzoic acids. This provides insights into the degradation pathways of phenol and related compounds in anaerobic environments (Genthner, Townsend, & Chapman, 1989).

Application in Fluorescent Probes

Tanaka et al. (2001) prepared compounds including 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and found them applicable as fluorescent probes for sensing magnesium and zinc cations. These compounds demonstrate sensitivity to pH changes, highlighting their potential in biochemical sensing applications (Tanaka et al., 2001).

Synthesis of Radiopharmaceuticals

Ross, Ermert, and Coenen (2011) described a method for synthesizing no-carrier-added [18F]fluorophenol, a compound used in the synthesis of complex radiopharmaceuticals. This study provides a technique for preparing radiolabeled fluorophenols, which are important in medical imaging (Ross, Ermert, & Coenen, 2011).

Investigation of Beta-Adrenergic Agonists

Howe et al. (1992) identified a compound, methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate, as a potent beta 3-adrenergic agonist. This research contributes to understanding the role of such compounds in stimulating brown adipose tissue and thermogenesis, with potential implications for obesity treatment (Howe et al., 1992).

Applications in Chromatography

Gatti et al. (1990) explored the use of certain fluorophenol derivatives as fluorogenic labeling reagents in high-performance liquid chromatography (HPLC). This research is significant in the analytical chemistry field, particularly for the detection and analysis of biologically important compounds (Gatti et al., 1990).

Enzymatic Oxidation Studies

Battaini et al. (2002) studied the activity of the enzyme tyrosinase towards various fluorophenols, providing valuable insights into enzyme-substrate interactions and the potential for enzymatic polymerization processes (Battaini et al., 2002).

Safety and Hazards

The compound “4-Ethoxy-2-methylphenylboronic acid” has hazard statements H315-H319-H335 and precautionary statements P261-P280a-P304+P340-P305+P351+P338-P405-P501a .

properties

IUPAC Name

4-(4-ethoxy-2-methylphenyl)-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO2/c1-3-18-12-5-7-13(10(2)8-12)14-6-4-11(17)9-15(14)16/h4-9,17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEWVZZGMJNCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684371
Record name 4'-Ethoxy-2-fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261998-20-2
Record name [1,1′-Biphenyl]-4-ol, 4′-ethoxy-2-fluoro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261998-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Ethoxy-2-fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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